molecular formula C14H18Fe 10* B1143400 1,1/'-Diethylferrocene CAS No. 1273-97-8

1,1/'-Diethylferrocene

Cat. No. B1143400
CAS RN: 1273-97-8
M. Wt: 242.14
InChI Key:
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Description

Synthesis Analysis

cis,cis-Mucononitrile

  • Synthesis Pathways : cis,cis-Mucononitrile synthesis has been approached through biotechnological methods, utilizing Saccharomyces cerevisiae strains engineered to convert catechol into cis,cis-muconic acid, which can then be chemically dehydrogenated to obtain cis,cis-Mucononitrile (Weber et al., 2012).

1,1'-Diethylferrocene

  • Synthesis Pathways : The synthesis of derivatives related to 1,1'-Diethylferrocene involves the functionalization of ferrocene and subsequent reactions to introduce ethyl groups. An example includes the synthesis of 1'-aminoferrocene-1-carboxylic acid derivatives as intermediates for further modification (Barišić et al., 2002).

Molecular Structure Analysis

cis,cis-Mucononitrile

  • Molecular Structure : Studies on cis,cis-Mucononitrile emphasize its potential as a precursor for bio-based adipic acid, highlighting its structure conducive for polymer synthesis (Shin et al., 2018).

1,1'-Diethylferrocene

  • Molecular Structure : Research on ferrocene derivatives focuses on the unique redox properties and structural configurations that these compounds can exhibit, which are crucial for their application in catalysis and material science (Atkinson et al., 2007).

Chemical Reactions and Properties

cis,cis-Mucononitrile

  • Chemical Reactivity : It is used as a building block for synthesizing various biopolymers, showcasing its versatility in chemical transformations and applications in green chemistry (Carraher et al., 2017).

1,1'-Diethylferrocene

  • Chemical Reactivity : Ferrocene derivatives, including those related to 1,1'-Diethylferrocene, are known for their ability to undergo various organic transformations, contributing to their wide range of applications in organometallic chemistry and catalysis (Leonidova et al., 2013).

Scientific Research Applications

  • Thermodynamics and Molecular Dynamics : A study by Domracheva et al. (1999) investigated the heat capacities of 1,1'-Diethylferrocene and related derivatives. They used low-temperature adiabatic calorimetry and quantum chemistry methods to calculate the thermodynamic functions and study inter- and intramolecular interactions of these ferrocene derivatives (Domracheva et al., 1999).

  • Oxidation Mechanisms : Fomin et al. (2013) examined the kinetics of oxidation of 1,1'-Diethylferrocene with peroxides in organic solvents. They established the composition of oxidation products and discussed possible mechanisms of oxidation in the presence of strong acids (Fomin et al., 2013).

  • Synthesis Methods : Nesmeyanov et al. (1975) described a method for preparing 1,2-Diethylferrocene, which is closely related to 1,1'-Diethylferrocene. This method involved acetylating ferrocene with acetyl chloride in the presence of AlCl3 in methylene chloride, followed by a reduction process (Nesmeyanov et al., 1975).

  • Electrochemical Applications : Booth et al. (2015) used aminoferrocene, a derivative of ferrocene, to investigate carbodiimide coupling reactions on a carboxylic acid-functionalized self-assembled monolayer. They demonstrated the use of ferrocene in electrochemical methods for determining optimal conditions for such reactions, which could be applicable to biosensing (Booth et al., 2015).

  • Polymerization Studies : Atkinson et al. (2007) synthesized bidentate N/O 1,1'-ferrocenediyl analogues of N-aryl-salicylaldimines and explored their application in titanium-initiated lactide polymerization. This research highlights the potential of 1,1'-Diethylferrocene derivatives in polymer science (Atkinson et al., 2007).

properties

IUPAC Name

1-ethylcyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCVWCLJWGEOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1/'-Diethylferrocene

CAS RN

1273-97-8
Record name Ferrocene, 1,1′-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273-97-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(ethylcyclopentadienyl)iron
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
97
Citations
VM Fomin, KS Kochetkova, MS Galkina - Russian Journal of Physical …, 2017 - Springer
The oxidation of Fc(C 2 H 5 ) 2 , Fc(COCH 3 ) 2 , and Fc(PPh 2 ) 2 , where Fc is a ferrocene, with hydrogen peroxide in aprotic (dioxane and acetonitrile) and hydroxyl-containing (…
Number of citations: 5 link.springer.com
VM Fomin, AA Terekhina, KS Zaitseva - Russian Journal of General …, 2013 - Springer
Kinetic relationships of oxidation of 1,1′-diethylferrocene and decamethylferrocene with peroxides ROOR (R = H, t-C 4 H 9 ) in organic solvents were studied and the composition of …
Number of citations: 12 link.springer.com
RG Sutherland, JR Sutton, WH Horspool - Journal of Organometallic …, 1976 - Elsevier
The Vilsmeir formylation of 1,1′-diethylferrocene, [3]- and [4]ferrocenophane has been shown to produce mainly, but not exclusively, the β-isomer and the ratio of β/α for the acetylation …
Number of citations: 12 www.sciencedirect.com
LG Domracheva, NV Karyakin, MS Sheiman… - Russian Chemical …, 1999 - Springer
The heat capacities of acetylferrocene, 1,1′-diacetylferrocene, and 1,1′-diethylferrocene were investigated by low-temperature adiabatic calorimetry in the temperature range from 5 …
Number of citations: 12 link.springer.com
GJ Tustin, VGH Lafitte, CE Banks, TGJ Jones… - Journal of …, 2007 - Elsevier
A range of novel water-soluble alkylated ferrocene sulfonate compounds are reported. Mono- and di-sulfonation on a series of alkyl ferrocenes produced 1,1′-dimethyl ferrocene …
Number of citations: 17 www.sciencedirect.com
KM Joly, BM Kariuki, DM Coe, LR Cox - Organometallics, 2005 - ACS Publications
The reaction of lithium amides with spiro[2.4]hepta-4,6-diene 2 affords the corresponding (2-aminoethyl)CpLi cyclopropane-ring-opened product that can be trapped in situ with FeCl 2 …
Number of citations: 12 pubs.acs.org
T Mochida, T Koinuma, T Akasaka… - … A European Journal, 2007 - Wiley Online Library
The crystal architecture, magnetic properties, and thermodynamic properties of [n‐butylferrocene][Ni(mnt) 2 ] (1), [tert‐butylferrocene][Ni(mnt) 2 ] (2), [1,1′‐diethylferrocene][Ni(mnt) 2 ] (3…
K Sato, M Katada, H Sano - Chemistry Letters, 1980 - journal.csj.jp
The discontinuous temperature dependence of Mössbauer recoil-free fraction observed in diethylferrocene, reflects the transition from the glass state to the super-cooled liquid state …
Number of citations: 4 www.journal.csj.jp
VM Fomin, IV Pukhova, AS Smirnov - Russian journal of general chemistry, 2003 - Springer
Ferrocene (I, LnM) is known to be very resistant to oxygen. Its oxidation occurs only in the presence of strong Brřnsted acids, as a rule in aqueous3alcoholic medium [133]. We were the …
Number of citations: 1 link.springer.com
VM Fomin, AE Shirokov, NG Polyakova… - Russian Journal of …, 2007 - Springer
It is known that the oxidation of ferrocene with molecular oxygen, occurring only in the presence of strong Brønsted acids (HX), is characterized by formation of the radical-ion salt Cp2Fe…
Number of citations: 12 link.springer.com

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